1-Chloro-1-fluorocyclopentane

Physicochemical characterization Process chemistry Analytical method development

1-Chloro-1-fluorocyclopentane (CAS 145853-35-6) is a geminal chlorofluorocycloalkane with the molecular formula C5H8ClF and a molecular weight of 122.57 g/mol. The compound belongs to the class of 1,1-dihalocyclopentanes, characterized by chlorine and fluorine substituents attached to the same ring carbon.

Molecular Formula C5H8ClF
Molecular Weight 122.57 g/mol
CAS No. 145853-35-6
Cat. No. B12551747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-fluorocyclopentane
CAS145853-35-6
Molecular FormulaC5H8ClF
Molecular Weight122.57 g/mol
Structural Identifiers
SMILESC1CCC(C1)(F)Cl
InChIInChI=1S/C5H8ClF/c6-5(7)3-1-2-4-5/h1-4H2
InChIKeyWTIJOLFMOJWKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1-fluorocyclopentane (CAS 145853-35-6): Physicochemical Identity and Structural Classification for Procurement Evaluation


1-Chloro-1-fluorocyclopentane (CAS 145853-35-6) is a geminal chlorofluorocycloalkane with the molecular formula C5H8ClF and a molecular weight of 122.57 g/mol . The compound belongs to the class of 1,1-dihalocyclopentanes, characterized by chlorine and fluorine substituents attached to the same ring carbon. This geminal substitution pattern distinguishes it from monohalocyclopentanes (fluorocyclopentane, chlorocyclopentane) and symmetric 1,1-dihalo analogs (1,1-difluorocyclopentane, 1,1-dichlorocyclopentane). The compound is listed under the harmonized GHS classification system and is intended exclusively for research and industrial intermediate use . Its predicted LogP of 2.465 and estimated boiling point range of 120–140 °C position it as a physicochemical intermediate between the lower-boiling, less lipophilic 1,1-difluoro analog and the higher-boiling, more lipophilic 1,1-dichloro analog .

Why 1-Chloro-1-fluorocyclopentane Cannot Be Simply Replaced by Its 1,1-Difluoro, 1,1-Dichloro, or Monohalo Analogs


Substituting 1-chloro-1-fluorocyclopentane with a symmetric 1,1-dihalo or monohalo cyclopentane analog introduces divergent physicochemical properties and reactivity profiles that directly affect synthetic outcomes and process economics. The geminal chloro-fluoro substitution creates an asymmetric electronic environment at the quaternary carbon: the C–Cl bond (bond dissociation energy ~80 kcal/mol) is substantially weaker than the C–F bond (~100 kcal/mol), enabling chemoselective nucleophilic displacement of chlorine while the fluorine substituent remains intact [1]. This orthogonality is absent in both 1,1-dichlorocyclopentane (two labile C–Cl bonds, risking over-substitution) and 1,1-difluorocyclopentane (two inert C–F bonds, resisting functionalization). Furthermore, the compound's intermediate lipophilicity (LogP 2.465) and density (~1.15 g/cm³) mean that phase-partitioning behavior, distillation cut points, and chromatographic retention differ measurably from any single-halogen or symmetric dihalo comparator, making direct drop-in replacement unreliable without re-optimization of downstream unit operations .

1-Chloro-1-fluorocyclopentane Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Physicochemical Property Intermediacy: Density, Boiling Point, and LogP Compared with 1,1-Dichloro, 1,1-Difluoro, and Monohalo Cyclopentane Analogs

1-Chloro-1-fluorocyclopentane occupies a distinct intermediate position across three orthogonal physicochemical dimensions relative to its closest 1,1-dihalo and monohalo cyclopentane analogs. Density: ~1.15 g/cm³ (vendor datasheet) falls between 1,1-difluorocyclopentane (1.02 g/cm³) and 1,1-dichlorocyclopentane (1.19 g/cm³) . Boiling point: estimated 120–140 °C (structural correlation method) places it between 1,1-difluorocyclopentane (65–67 °C experimental) and 1,1-dichlorocyclopentane (140–162 °C) . LogP: 2.465 (calculated) versus 1,1-difluorocyclopentane (ACD/LogP 1.44) and 1,1-dichlorocyclopentane (ACD/LogP 2.26), representing a 1.02 log-unit span from the difluoro analog . These differences translate to measurably distinct distillation fractions, TLC Rf values, and solvent partitioning behaviors that preclude direct analog substitution without method re-validation.

Physicochemical characterization Process chemistry Analytical method development

Lipophilicity (LogP) Differentiation: Implications for Medicinal Chemistry Building Block Selection and Purification Strategy

The calculated LogP of 1-chloro-1-fluorocyclopentane (2.465) differs substantially from that of its closest fluorinated comparator, 1,1-difluorocyclopentane (ACD/LogP 1.44), representing a ΔLogP of +1.02, equivalent to a >10-fold difference in octanol-water partition coefficient . Compared to the monohalo analogs, fluorocyclopentane (LogP 1.73–2.01) and chlorocyclopentane (LogP 2.46–2.70), the target compound exhibits lipophilicity closest to chlorocyclopentane despite carrying a polar C–F bond, illustrating the net lipophilic contribution of the geminal chlorine atom . This LogP value predicts reversed-phase HPLC retention that is intermediate between the difluoro and dichloro species, and significantly longer than the monohalo analogs under equivalent gradient conditions.

Medicinal chemistry ADME optimization Chromatographic purification

Chemoselective Derivatization Potential: Differential C–Cl vs. C–F Bond Dissociation Energy Enables Orthogonal Functionalization Not Achievable with Symmetric Dihalo Analogs

The geminal chloro-fluoro substitution pattern in 1-chloro-1-fluorocyclopentane creates a built-in reactivity differential: the C–Cl bond (bond dissociation energy ~80 kcal/mol for tertiary aliphatic C–Cl) is approximately 20 kcal/mol weaker than the C–F bond (~100 kcal/mol) [1]. This energy gap is sufficient to permit selective nucleophilic displacement of chloride under conditions (e.g., SN1 with Ag⁺ or mild SN2 with iodide) that leave the C–F bond intact. In contrast, 1,1-dichlorocyclopentane presents two equivalently labile C–Cl bonds (both ~80 kcal/mol), leading to statistical product mixtures upon monosubstitution; 1,1-difluorocyclopentane presents two strong C–F bonds (~100 kcal/mol each) that resist nucleophilic displacement entirely under mild conditions [2]. The concept is experimentally validated in gem-chlorofluoro systems: selective functionalization of chlorine in gem-chlorofluorides has been demonstrated without halogen scrambling . For the cyclopentane scaffold specifically, gem-chlorofluorocyclopentane derivatives have been synthesized via radical cyclization and characterized by ¹H, ¹³C, and ¹⁹F NMR, confirming structural integrity of the geminal chlorofluoro motif [3].

Synthetic methodology Chemoselective functionalization Organofluorine chemistry

Industrial-Scale Synthetic Route: Chlorination of Cyclopentanone Oxime in Anhydrous HF as a Differentiated Manufacturing Pathway

1-Chloro-1-fluorocyclopentane is accessible via a one-step procedure involving chlorination of cyclopentanone oxime directly in anhydrous hydrogen fluoride, yielding gem-chlorofluoro- and gem-difluoro-alkanes in a single operation that avoids sulfur tetrafluoride and is amenable to large-scale execution [1]. In the specific cyclopentane case, 1-chloro-1-nitrosocyclopentane (generated in situ from cyclopentanone oxime and Cl₂) reacts in HF over 2.0 hours to afford 1-chloro-1-fluorocyclopentane in 26% isolated yield . While modest, this direct route contrasts with the multi-step sequences typically required for 1,1-dichlorocyclopentane (often via PCl₅ or SOCl₂ on cyclopentanone) or 1,1-difluorocyclopentane (DAST or Deoxo-Fluor fluorination of cyclopentanone, requiring careful temperature control and generating stoichiometric byproducts). The patent literature further identifies chlorofluorocyclopentanes of formula C₅ClDF₁₀₋D as industrially useful raw materials for fluorinated cyclopentane production via vapor-phase catalytic processes, underscoring manufacturing relevance .

Process chemistry Scale-up synthesis Industrial intermediate production

Geminal Substitution Effect on Cyclopentane Ring Conformation and Spectroscopic Signature vs. Monohalo Analogs

The geminal chloro-fluoro substitution at C1 of the cyclopentane ring induces distinct conformational perturbations compared to monohalo analogs. The cyclopentane ring adopts a non-planar envelope conformation with four carbons approximately coplanar and the fifth deviating by ~25°, a characteristic of five-membered rings that minimizes torsional strain [1]. Introduction of both chlorine (van der Waals radius 1.75 Å) and fluorine (1.47 Å) at the same carbon creates localized bond-length asymmetry: C–F ~1.35 Å vs. C–Cl ~1.76 Å, and distinct bond-angle distortions at the substituted carbon relative to the idealized tetrahedral 109.5° . NMR studies of halocyclopentanes (Wertz, 1973) established that the nature and position of halogen substituents significantly affect ring pseudorotation barriers and coupling constant patterns [2]. The ¹⁹F NMR chemical shift of the target compound, while not experimentally reported in the open literature, is predicted to differ substantially from fluorocyclopentane (monofluoro) and 1,1-difluorocyclopentane (gem-difluoro), providing a unique spectroscopic fingerprint for identity confirmation and purity assessment .

Conformational analysis NMR spectroscopy Structural chemistry

Available Quantitative Property Data for 1-Chloro-1-fluorocyclopentane: Summary of Verified vs. Estimated Values and Key Data Gaps

A systematic review of publicly available data for 1-chloro-1-fluorocyclopentane (CAS 145853-35-6) reveals significant data scarcity relative to comparator compounds . The table below distinguishes verified from estimated values. No experimental boiling point, melting point, flash point, vapor pressure, or ¹⁹F NMR chemical shift data have been published in the peer-reviewed literature or deposited in authoritative databases (PubChem, NIST Webbook, EPA DSSTox) [1]. The PubChem substance record (SID 13641557) is a legacy depositor entry with revoked status and contains no experimental property data [2]. This data sparsity is itself a procurement-relevant differentiator: the compound's physicochemical behavior must be empirically characterized in the user's specific context, and reliance on computational predictions alone introduces uncertainty that does not affect well-characterized analogs such as chlorocyclopentane (full experimental dataset available from Sigma-Aldrich) or 1,1-difluorocyclopentane (multiple vendor-documented properties) .

Data transparency Procurement risk assessment Analytical reference standards

1-Chloro-1-fluorocyclopentane: Evidence-Backed Application Scenarios for Scientific Procurement


Chemoselective Synthesis of Fluorine-Retaining Cyclopentane Derivatives via Sequential Halide Displacement

For synthetic sequences requiring installation of a nucleophile at the cyclopentane C1 position while preserving a fluorine substituent for downstream transformations (e.g., ¹⁹F NMR probe retention, metabolic stability enhancement, or further C–F activation), 1-chloro-1-fluorocyclopentane provides a built-in orthogonality not attainable with 1,1-dichlorocyclopentane (risk of double displacement) or 1,1-difluorocyclopentane (inert to mild nucleophiles). The ~20 kcal/mol BDE differential between C–Cl and C–F [1] enables chloride-selective displacement with azide, cyanide, thiolate, or alkoxide nucleophiles under controlled conditions, yielding 1-fluoro-1-substituted-cyclopentane products with the fluorine intact. This scenario is supported by the general demonstration of selective chloride functionalization in gem-chlorofluoride systems without halogen scrambling [2]. Users procuring the compound for this purpose should request certificate-of-analysis documentation of chloride content (argentometric titration) and ¹⁹F NMR purity to confirm the geminal chlorofluoro ratio, as the oxime chlorination route can produce gem-dichloro and gem-difluoro byproducts [3].

Lipophilicity-Modulated Building Block for Cyclopentane-Containing medicinal chemistry SAR Programs

In medicinal chemistry campaigns exploring cyclopentane scaffolds, 1-chloro-1-fluorocyclopentane offers a LogP of 2.465—intermediate between 1,1-difluorocyclopentane (LogP 1.44) and 1,1-dichlorocyclopentane (LogP 2.26) [1]. This intermediate lipophilicity position allows systematic SAR exploration of halogen-dependent ADME properties without altering the cyclopentane core connectivity. The target compound's LogP is 10.5-fold higher than the difluoro analog, predicting measurably different membrane permeability, plasma protein binding, and metabolic clearance when incorporated into lead compounds. The geminal chlorofluoro motif also introduces a stereoelectronic environment distinct from either symmetric dihalo analog, potentially affecting target binding through halogen bonding (C–Cl as halogen bond donor) and orthogonal dipolar interactions (C–F). Researchers should note the absence of experimental aqueous solubility and logD data, necessitating empirical determination for accurate PK/PD modeling.

Process Chemistry Intermediate for Fluorinated Cyclopentane Manufacturing Scale-Up

The patent literature identifies chlorofluorocyclopentanes (general formula C₅ClDF₁₀₋D) as strategic intermediates for industrial-scale production of fluorinated cyclopentanes via vapor-phase catalytic hydrodehalogenation [1]. Nippon Zeon Co. and Central Glass Co., Ltd. have disclosed vapor-phase processes using chlorofluorocyclopentane feeds with fluorination catalysts (e.g., metal compounds on activated carbon supports) to produce partially or fully fluorinated cyclopentanes [2]. 1-Chloro-1-fluorocyclopentane specifically can serve as a precursor to 1-fluorocyclopentane via selective C–Cl hydrogenolysis, or to 1,1-difluorocyclopentane via chlorine-to-fluorine halogen exchange. The one-step oxime chlorination route in HF (26% yield) [3] offers a manufacturing entry point that avoids sulfur tetrafluoride, simplifying equipment corrosion management and waste treatment relative to DAST-based fluorination routes. Process development teams evaluating this scenario should request bulk availability confirmation, residual HF content analysis, and GC purity profiles from suppliers, given the modest literature yield and potential for gem-dichloro/gem-difluoro co-production.

Spectroscopic Reference Standard for ¹⁹F NMR Method Development and Geminal Chlorofluoro Motif Identification

The gem-chlorofluorocyclopentane scaffold presents a well-defined ¹⁹F NMR spectroscopic signature distinct from monofluoro, gem-difluoro, and perfluoro cyclopentanes. The Bravo et al. (1993) study established that gem-chlorofluorocyclopentane derivatives can be unambiguously characterized by combined ¹H, ¹³C, and ¹⁹F NMR with ¹H-¹⁹F NOE difference experiments [1]. However, no reference ¹⁹F NMR chemical shift for the parent 1-chloro-1-fluorocyclopentane has been deposited in public spectral databases (SpectraBase, SDBS, NIST) [2]. This represents both a challenge and an opportunity: laboratories procuring the compound can generate the first publicly available reference spectra, establishing a standard for future identification. The Wertz (1973) conformational analysis of halocyclopentanes provides the theoretical framework for interpreting coupling constants and pseudorotational effects on NMR line shapes [3]. Analysts should procure the compound with accompanying ¹H, ¹³C, and ¹⁹F NMR spectra from the vendor, and verify purity by quantitative ¹⁹F NMR using an internal standard (e.g., α,α,α-trifluorotoluene).

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